molecular formula C14H14BrNO2 B595379 Ethyl 4-bromo-6-ethylquinoline-3-carboxylate CAS No. 1242260-59-8

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate

Cat. No.: B595379
CAS No.: 1242260-59-8
M. Wt: 308.175
InChI Key: VEEDYFXPKFEKAY-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate is a chemical compound with the molecular formula C14H14BrNO2 and a molecular weight of 308.17 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate typically involves the bromination of 6-ethylquinoline-3-carboxylate. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-6-ethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-6-ethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in antimicrobial or anticancer effects .

Properties

IUPAC Name

ethyl 4-bromo-6-ethylquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2/c1-3-9-5-6-12-10(7-9)13(15)11(8-16-12)14(17)18-4-2/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEDYFXPKFEKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677904
Record name Ethyl 4-bromo-6-ethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1242260-59-8
Record name Ethyl 4-bromo-6-ethylquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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